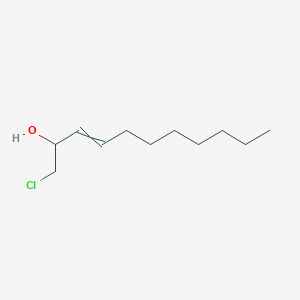
1-Chloroundec-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroundec-3-en-2-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a carbon-carbon double bond within its molecular structure. This compound belongs to the class of enols, which are known for their unique chemical properties and reactivity. Enols are tautomeric forms of carbonyl compounds, meaning they can exist in equilibrium with their keto counterparts.
Preparation Methods
The synthesis of 1-Chloroundec-3-en-2-ol can be achieved through various synthetic routes. One common method involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. This reaction is carried out in dimethylacetamide with potassium carbonate as a base, leading to the formation of this compound with high regio- and stereoselectivity .
Chemical Reactions Analysis
1-Chloroundec-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloroundec-3-en-2-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity and behavior of enols.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloroundec-3-en-2-ol exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in electrophilic interactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
1-Chloroundec-3-en-2-ol can be compared with other similar compounds, such as:
1-Chloroundec-1-en-4-yne: This compound has a similar structure but contains an alkyne group instead of an enol group.
3-Undecen-2-ol: This compound lacks the chlorine atom but has a similar carbon skeleton.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and properties.
Properties
CAS No. |
920299-87-2 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
1-chloroundec-3-en-2-ol |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h8-9,11,13H,2-7,10H2,1H3 |
InChI Key |
CSCWXEXXCYBPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)

![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)
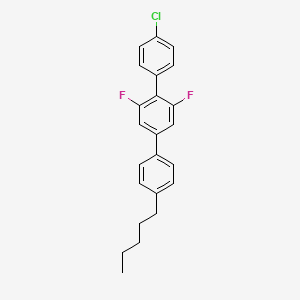
![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
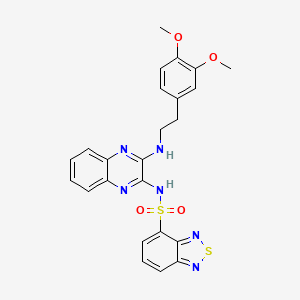
![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
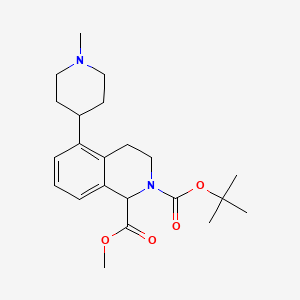
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
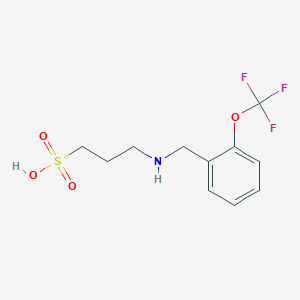
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)
